Lipophilicity Advantage: 1.3-Fold Higher LogP than N-[(4-Methylphenyl)sulfonyl]valine
N-[(2,5-Dimethylphenyl)sulfonyl]valine exhibits a calculated LogP of 3.16, indicating significantly higher lipophilicity compared to its para-toluenesulfonyl analog, N-[(4-methylphenyl)sulfonyl]valine, which has a LogP of 2.42 . This difference corresponds to a 1.3-fold increase in partition coefficient, which can influence membrane permeability and distribution in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.16 |
| Comparator Or Baseline | N-[(4-methylphenyl)sulfonyl]valine (LogP = 2.42) |
| Quantified Difference | 1.3-fold higher LogP (3.16 vs 2.42) |
| Conditions | Calculated using standard software (e.g., ACD/Labs or ChemAxon) as reported by vendors |
Why This Matters
Higher LogP values correlate with enhanced membrane permeability, making this compound a preferred starting point for optimizing bioavailability in cell-based assays.
